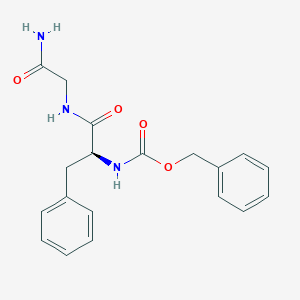

Z-Phe-gly-NH2

描述

Z-Phe-gly-NH2 is a peptide compound . It is also known as Benzyloxycarbonylglycyl-L-phenylalanine amide . The molecular formula of Z-Phe-gly-NH2 is C19H21N3O4 .

Synthesis Analysis

Z-Phe-gly-NH2 can be synthesized using various methods . One method involves the reaction of ethylenediaminetetraacetic acid, toluene-4-sulfonic acid, D,L-dithiothreitol, and papain in N,N-dimethyl-formamide at 25°C, pH=8, for 0.75 h in an aqueous buffer . This enzymatic reaction yields Z-Phe-gly-NH2 with a yield of 97.5% .

Physical And Chemical Properties Analysis

Z-Phe-gly-NH2 has a molecular weight of 355.39 . More detailed physical and chemical properties might be available in specialized chemical databases or resources .

科学研究应用

肽设计:Z-Phe-gly-NH2 用于设计具有优选二级结构的肽。例如,将其纳入三肽中有助于特定类型的β弯曲和螺旋构象的形成 (Busetti et al., 1992)。

结构分析:该化合物有助于分析肽的结构特征。Z-Gly-Phe-NH2 的晶体结构揭示了分子构象和分子间相互作用的见解,突显了与未酰胺化肽相比的构象差异 (In et al., 2000)。

细胞内钙离子动员:已证明 Z-Gly-Phe-NH2 能够从细胞器中动员细胞内钙离子,影响蛋白质合成和处理的钙依赖性方式。这表明在研究细胞内信号传导途径方面具有潜在应用 (Brostrom et al., 1994)。

酶抑制研究:作为羧肽酶A的底物,Z-Gly-Phe-NH2 有助于理解酶机制并设计酶抑制剂 (Bartlett et al., 1982)。

光催化产氢:基于 Z-Phe-gly-NH2 的光催化剂已用于光催化产氢,突显了其在可再生能源研究中的作用 (Gao et al., 2019)。

固相-固相肽合成:该化合物在酶催化肽合成研究中也具有重要意义,在固相-固相合成模型中显示出高效性 (Chaiwut et al., 2007)。

肽的热合成:它参与了肽的热合成,表明其在肽生产和纯化过程中的实用性 (Matoni & Berndt, 1980)。

防腐蚀系统:Z-Phe-gly-NH2 用于开发防腐蚀系统,特别是在环氧纳米复合材料中用于防腐蚀 (Ramezanzadeh et al., 2021)。

配位聚合物合成:该化合物用于合成锌和镉配位聚合物,为材料科学研究做出贡献 (Puškarić et al., 2016)。

肽稳定性:已研究其在抗酶解作用中的作用,为肽降解机制提供了见解 (English & Stammer, 1978)。

安全和危害

Safety data sheets suggest that exposure to Z-Phe-gly-NH2 should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

未来方向

The tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, closely related to Z-Phe-gly-NH2, has been selected for development as a potential analgesic drug . Recent developments focusing on the stabilization of the C-terminal receptor binding sequence have led to new radiolabeled MG analogs with highly improved tumor uptake and tumor-to-kidney ratio . These developments suggest promising future directions for research and development involving Z-Phe-gly-NH2 and related compounds .

属性

IUPAC Name |

benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXZMQQYSRGDTM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-gly-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)